2,2-Dimethyl-6-oxocyclohexyl acetate
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Overview
Description
2,2-Dimethyl-6-oxocyclohexyl acetate is an organic compound with the molecular formula C11H18O3. It is also known as methyl (2,2-dimethyl-6-oxocyclohexyl)acetate. This compound is characterized by a cyclohexane ring substituted with a 2,2-dimethyl group and a 6-oxo group, along with an acetate ester functional group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-oxocyclohexyl acetate can be achieved through several methods. One common approach involves the esterification of cyclohexaneacetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-oxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-6-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that cleave ester bonds. The resulting products can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetic acid: Similar structure but lacks the ester functional group.
2,2-Dimethylcyclohexanone: Contains a similar cyclohexane ring with a 2,2-dimethyl substitution but has a ketone functional group instead of an ester.
Methyl cyclohexylacetate: Similar ester functional group but lacks the 2,2-dimethyl substitution.
Uniqueness
2,2-Dimethyl-6-oxocyclohexyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of both the 2,2-dimethyl and 6-oxo groups, along with the acetate ester, makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
61592-60-7 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2,2-dimethyl-6-oxocyclohexyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-7(11)13-9-8(12)5-4-6-10(9,2)3/h9H,4-6H2,1-3H3 |
InChI Key |
DHWYRDKJPIXHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)CCCC1(C)C |
Origin of Product |
United States |
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